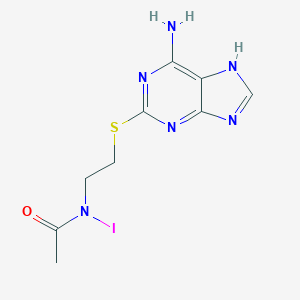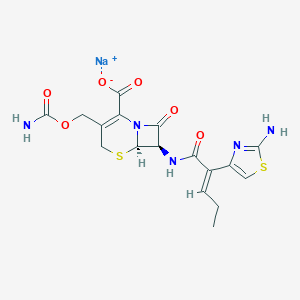
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide, also known as ABT-737, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2005 by Abbott Laboratories and has since been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves its binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from interacting with pro-apoptotic proteins such as Bax and Bak, which are responsible for initiating the apoptotic pathway. As a result, N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide induces apoptosis in cancer cells by releasing the pro-apoptotic proteins from the inhibitory effect of the anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been shown to have specific biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin, by inhibiting the function of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has a high affinity for anti-apoptotic proteins, which makes it a potent inducer of apoptosis in cancer cells. However, N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide also has some limitations. It has a short half-life in vivo, which limits its efficacy in animal studies. It also has a narrow therapeutic window, which means that it can induce toxicity in normal cells at high doses.
Direcciones Futuras
There are several future directions for the research on N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. One potential direction is to develop more potent and selective inhibitors of anti-apoptotic proteins that can overcome the limitations of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. Another direction is to investigate the potential of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide in other disease models, such as neurodegenerative diseases, could also be explored.
Métodos De Síntesis
The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves a series of chemical reactions that start with the condensation of 2-amino-1,3-benzothiazole and 2,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product. The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been extensively used in scientific research to investigate its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the function of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been tested in various cancer cell lines and has shown promising results in preclinical studies.
Propiedades
Nombre del producto |
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide |
|---|---|
Fórmula molecular |
C14H9Cl2N3OS |
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-7-1-3-9(10(16)5-7)13(20)18-8-2-4-11-12(6-8)21-14(17)19-11/h1-6H,(H2,17,19)(H,18,20) |
Clave InChI |
VGSCUAAYWMMTCS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)










![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)